molecular formula C19H32N2O4S B12693188 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide CAS No. 117204-17-8

2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide

Cat. No.: B12693188
CAS No.: 117204-17-8
M. Wt: 384.5 g/mol
InChI Key: KTBKDOCENFQCMU-UHFFFAOYSA-N
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Description

2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using cyclohexylamine and isobutylamine as starting materials, followed by cyclization with sulfur-containing reagents.

    Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Using reducing agents to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione derivatives: Compounds with similar core structures but different substituents.

    Thiadiazole compounds: Related compounds with a thiadiazole ring instead of a thiadiazine ring.

Uniqueness

The uniqueness of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide lies in its specific substituents and the resulting chemical properties

Properties

CAS No.

117204-17-8

Molecular Formula

C19H32N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

2,6-dicyclohexyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione

InChI

InChI=1S/C19H32N2O4S/c1-14(2)13-17-18(22)20(15-9-5-3-6-10-15)26(24,25)21(19(17)23)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3

InChI Key

KTBKDOCENFQCMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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